1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine
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Overview
Description
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine typically involves difluoromethylation processes. These processes can be achieved through various methods, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents to introduce the difluoromethyl group onto the pyridine ring.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating reagents to achieve the desired transformation.
Radical Difluoromethylation: This method employs radical chemistry to introduce the difluoromethyl group, often using Minisci-type reactions.
Industrial production methods for this compound may involve large-scale difluoromethylation reactions, optimized for yield and efficiency.
Chemical Reactions Analysis
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-(6-(Methyl)pyridin-3-yl)ethan-1-amine: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10F2N2 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-[6-(difluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5(11)6-2-3-7(8(9)10)12-4-6/h2-5,8H,11H2,1H3 |
InChI Key |
YYLIMHJJEIPTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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